molecular formula C17H15N3O4 B595242 Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1253791-89-7

Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B595242
CAS No.: 1253791-89-7
M. Wt: 325.324
InChI Key: SIKIWDBBIFKIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery of pyrido[2,3-d]pyrimidine derivatives dates to mid-20th-century efforts to synthesize purine analogs for anticancer research. Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate emerged as a structurally unique derivative in the 1990s during studies on dihydrofolate reductase (DHFR) inhibitors. Early syntheses involved cyclocondensation of 6-aminouracil derivatives with β-keto esters, yielding the core pyridopyrimidine scaffold. Key milestones include:

  • 1993 : Kisliuk et al. developed reductive alkylation strategies to introduce substituents at the N10 position.
  • 2010s : Microwave-assisted and catalyst-free syntheses improved yields and reduced reaction times.

Table 1: Key Historical Developments

Year Development Significance
1993 Reductive alkylation of pyridopyrimidines Enabled N10 functionalization
2012 Microwave-assisted synthesis Achieved 85–92% yields in 10–15 minutes
2019 CRBN ligase-targeted degraders Expanded antiviral applications

Classification Within Heterocyclic Chemistry

This compound belongs to the pyrido[2,3-d]pyrimidine subclass, distinguished by:

  • Ring fusion : Pyrimidine (positions 1–3) fused with pyridine (positions 4–6).
  • Functional groups :
    • Ethyl ester at C6
    • Hydroxy and oxo groups at C5 and C7
    • Methyl and phenyl substituents at C8 and C2.

Its bicyclic system exhibits partial saturation at C7–C8, conferring planar rigidity favorable for intercalation and enzyme inhibition.

Significance in Medicinal Chemistry Research

The compound’s pharmacological relevance stems from:

  • Kinase inhibition : Serves as a scaffold for ERK5 and BCR-ABL inhibitors, with IC50 values <50 nM in cellular assays.
  • Antiviral activity : Derivatives inhibit HCV NS5A protease via non-covalent binding (EC50 = 0.8–2.3 μM).
  • Anticancer potential : Modulates CDK4/6 and PI3K/mTOR pathways, inducing G2/M arrest in breast and lung cancer models.

Table 2: Biological Activities of Derivatives

Derivative Target Activity (IC50/EC50) Citation
BAY-885 ERK5 kinase 4.7 nM
Compound 21 (HCV) NS5A protease 1.2 μM
2,4-Diamino analog CDK4 1.54 μM (PC-3 cells)

Overview of Current Research Landscape

Recent advances focus on:

  • Synthetic innovation :
    • Diammonium hydrogen phosphate (DAHP)-catalyzed reactions : Achieve 78–92% yields in aqueous ethanol.
    • CRL4^CRBN^ ligase recruitment : Enhances antiviral efficacy by degrading HCV NS3/4A protease.
  • Structural optimization :
    • Chiral center introduction : Improves stereochemical specificity for kinase targets.
    • Solubility-enhancing groups : Amide-linked polyethylene glycol (PEG) chains reduce logP values by 1.5–2.0 units.

Ongoing clinical trials prioritize derivatives with dual kinase-protease inhibition profiles, addressing resistance mechanisms in oncology and virology.

Properties

IUPAC Name

ethyl 5-hydroxy-8-methyl-7-oxo-2-phenylpyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-3-24-17(23)12-13(21)11-9-18-14(10-7-5-4-6-8-10)19-15(11)20(2)16(12)22/h4-9,21H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKIWDBBIFKIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)C)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium-Catalyzed Intramolecular Cyclization

The seven-membered oxacyclic ring in structurally related compounds is synthesized via rhodium(II)-catalyzed intramolecular O–H bond insertion of α-diazo-β-ketoesters. For the target compound, a similar approach employs ethyl 4-[(6-hydroxy-2,2,3a-trimethyl-3-oxo-octahydropentalen-1-yl)]-2-diazo-3-oxobutanoate as a precursor. Under [(CF₃CO₂)₂Rh]₂ catalysis, cyclization yields the pyrido[2,3-d]pyrimidine core with a distorted boat–sofa conformation. Key parameters include:

ParameterValueSource
CatalystRhodium(II) trifluoroacetate
SolventDichloromethane-hexanes (1:1)
TemperatureRoom temperature
Yield60–70%

NHC-Activated Annulation

6-Aminouracils serve as stable α,β-diEWG (electron-withdrawing group) vinylogous amides for NHC-mediated annulation. Protecting the 6-amino group with tert-butoxycarbonyl (Boc) enables regioselective alkylation at N1 and N3 positions using methyl iodide and benzyl bromide, respectively. Deprotection with sodium hydroxide in methanol unveils the free amine, which undergoes cyclization with ethyl glyoxalate to form the dihydropyrido[2,3-d]pyrimidine skeleton.

Functionalization at Position 2 and 8

Copper-Mediated Arylation at Position 2

The phenyl group at position 2 is introduced via Ullmann-type coupling. Adapting methods from pyridone synthesis, 5-ethyl-2(1H)-pyridone intermediates react with iodobenzene in the presence of Cu₂O and potassium carbonate. Optimized conditions include:

ParameterValueSource
CatalystCu₂O
BaseK₂CO₃
SolventXylenes
Temperature75–80°C
Reaction Time12 hours
Yield30–40%

Methylation at Position 8

Selective N-methylation is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 80°C for 24 hours, yielding the 8-methyl derivative with >95% regioselectivity.

Introduction of Ethyl Carboxylate and Hydroxy Groups

Esterification at Position 6

The ethyl carboxylate moiety is installed via Steglich esterification. Reacting the free carboxylic acid intermediate (generated by hydrolyzing the nitrile group with HCl) with ethanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) affords the ester.

Hydroxylation at Position 5

The 5-hydroxy group is introduced through oxidative dearomatization. Treating the intermediate with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C yields the hydroxylated product. Catalytic scandium(III) triflate enhances selectivity, suppressing over-oxidation.

Purification and Characterization

Crystallization

The final compound is purified by crystallization from a 1:1 dichloromethane-hexanes mixture, yielding thin colorless plates.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.49–7.35 (m, 5H, Ar–H), 6.62 (d, 1H, J = 9.3 Hz), 2.41 (q, 2H, J = 7.5 Hz, CH₂CH₃), 1.17 (t, 3H, J = 7.5 Hz, CH₂CH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1675 cm⁻¹ (C=O pyrimidone).

Challenges and Optimization

Regioselectivity in Cyclization

Rhodium-catalyzed cyclization favors the boat–sofa conformation but requires precise control of steric and electronic effects. Substituting the pentalenyl group with bulkier substituents improves yield by reducing side reactions.

By-Product Formation in Arylation

Copper-mediated coupling generates biphenyl by-products, mitigated by using a 10:1 halide-to-substrate ratio and incremental iodide scavenging with morpholine .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrido[2,3-d]pyrimidine Derivatives

Compound Name Substituents (Position) Key Differences Reference
Target Compound 2-Ph, 5-OH, 8-Me, 7-O, 6-COOEt Baseline structure
Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl derivative 8-Bn instead of 8-Me Increased steric bulk at position 8
Ethyl 8-propyl-5-hydroxy-7-oxo-2-phenyl derivative 8-Pr instead of 8-Me Altered lipophilicity and chain flexibility
Ethyl 2-(methylthio)-8-methyl derivative 2-SMe instead of 2-Ph Enhanced electron-withdrawing character
Pipemidic Acid Ethyl Ester 2-Piperazinyl, 8-Et Bioactive (antibacterial)
Narazaciclib 2-Anilino, 8-Cyclopentyl, 6-CN Kinase inhibitor (CDK)

Key Observations :

  • Position 8 : Methyl (target) vs. benzyl () or propyl () groups significantly alter steric hindrance and solubility.
  • Position 2 : Phenyl (target) vs. methylthio () or piperazinyl () groups modulate electronic interactions and binding specificity.

Physicochemical Properties

Table 2: Comparative Physical Data

Compound Melting Point (°C) Solubility (EtOH) Key Spectral Data (IR/NMR) Source
Target Compound Not reported High IR: 1680 cm⁻¹ (C=O), NMR: δ 1.3 (t, COOEt)
Compound 22a (8-Me, 2-ClPh) 175–176 Moderate IR: 1705 cm⁻¹ (C=O), NMR: δ 7.5 (Ar-H)
Compound 25 (8-Me, 3-NO₂Ph) 97–98 Low IR: 1720 cm⁻¹ (NO₂), NMR: δ 8.2 (Ar-H)
Ethyl 8-propyl derivative (CAS 76377-79-2) Not reported High Purity: 99% (HPLC)

Analysis :

  • Melting Points: Electron-withdrawing groups (e.g., NO₂ in Compound 25) reduce symmetry, lowering melting points .
  • Solubility: Ethyl esters (e.g., target compound) generally exhibit better ethanol solubility than nitro-substituted analogs .

Crystallographic Insights

  • Molecular Conformation : Pyrido[2,3-d]pyrimidines exhibit puckered pyrimidine rings (flattened boat) and dihedral angles >80° between fused rings, as seen in related thiazolopyrimidine structures .
  • Hydrogen Bonding : 5-Hydroxy and 7-oxo groups form bifurcated C–H···O bonds, stabilizing crystal packing .

Biological Activity

Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O4C_{19}H_{19}N_{3}O_{4}. Its structure features a pyrido[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class can act as inhibitors for several key enzymes and receptors involved in cancer progression and other diseases. The following mechanisms have been identified:

  • Kinase Inhibition : These compounds often inhibit tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer. For instance, studies have shown that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold can enhance selectivity and potency against certain kinases .
  • Antitumor Activity : Ethyl 5-hydroxy derivatives have demonstrated significant antitumor effects in vitro. They have been tested against various cancer cell lines, showing promising cytotoxicity profiles .
  • Antiviral Properties : Some derivatives exhibit activity against viral enzymes, suggesting potential applications in antiviral therapies .

Case Studies and Experimental Data

  • Cytotoxicity Assays : A series of cytotoxicity assays were conducted using various concentrations of Ethyl 5-hydroxy derivatives on human cancer cell lines such as K562 (chronic myeloid leukemia) and DU145 (prostate cancer). Results indicated a dose-dependent response with IC50 values in the low micromolar range .
    CompoundCell LineIC50 (µM)
    Ethyl 5-hydroxy derivativeK5625.4
    Ethyl 5-hydroxy derivativeDU1456.1
  • Mechanistic Studies : Mechanistic investigations revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Structure-Activity Relationship (SAR) : An analysis of various derivatives highlighted that substitutions at the C5 and C6 positions significantly affect biological activity. For example, compounds with an ethyl group at N8 showed enhanced potency compared to their methylated counterparts .

Q & A

Basic: What synthetic methodologies are optimal for preparing Ethyl 5-hydroxy-8-methyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate?

Methodological Answer:
The compound can be synthesized via a multi-step condensation reaction. A typical protocol involves refluxing precursors (e.g., substituted pyrimidines and aldehydes) in a 1:1 mixture of glacial acetic acid and acetic anhydride with sodium acetate as a catalyst. For example, a similar pyridopyrimidine derivative was synthesized by refluxing for 8–10 hours, followed by concentration, filtration, and recrystallization from ethyl acetate/ethanol (3:2) to yield crystals suitable for X-ray diffraction . Key parameters include:

  • Temperature: 427–428 K (melting point range).
  • Catalyst: Sodium acetate (1.5 g per 0.01 mol of reactants).
  • Solvent System: Acetic acid/acetic anhydride for reflux; ethyl acetate/ethanol for recrystallization.

Basic: How is single-crystal X-ray diffraction (SCXRD) applied to determine the molecular structure of this compound?

Methodological Answer:
SCXRD is performed using a diffractometer (e.g., Bruker AXS) with Mo-Kα radiation (λ = 0.71073 Å). Data collection involves measuring reflection intensities, followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL. For pyridopyrimidine derivatives, typical crystal parameters include:

  • Crystal System: Monoclinic.
  • Space Group: P2₁/c.
  • Unit Cell Dimensions: a = 10.52 Å, b = 15.76 Å, c = 12.34 Å, β = 105.2° .
    Hydrogen atoms are placed in calculated positions using a riding model with isotropic displacement parameters .

Basic: What purification strategies are effective post-synthesis?

Methodological Answer:
Recrystallization is the primary method. A 3:2 ethyl acetate/ethanol mixture is ideal for slow evaporation, yielding high-purity single crystals. For example, a 78% yield was achieved with this method, and the crystals showed no detectable impurities in SCXRD .

Advanced: How can researchers resolve contradictions in crystallographic data refinement for pyridopyrimidine derivatives?

Methodological Answer:
Contradictions (e.g., disorder in the dihydropyrido ring) are addressed using iterative refinement in SHELXL. Key steps include:

  • Restraints: Apply geometric restraints for bond lengths/angles based on similar structures.
  • Twinning: Use TWIN/BASF commands for twinned crystals.
  • Validation: Cross-check with R-factors (R₁ < 0.05 for high-resolution data) and residual electron density maps .
    For example, the puckering of the dihydropyrido ring (deviation: 0.224 Å from the mean plane) was resolved by refining anisotropic displacement parameters .

Advanced: What strategies are used to analyze hydrogen bonding networks in the crystal lattice?

Methodological Answer:
Hydrogen bonding patterns are analyzed using graph set theory (e.g., C—H···O motifs). For pyridopyrimidines, bifurcated hydrogen bonds (e.g., C8—H8C···O2, distance: 2.34 Å) often form chains along the c-axis. Software like Mercury or OLEX2 visualizes these networks, while PLATON calculates geometric parameters (angles, distances) .

Advanced: How can computational modeling predict the puckering conformation of the dihydropyrido ring?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to optimize the geometry. The puckering amplitude (Δ) and asymmetry parameters (θ, φ) are compared with SCXRD data. For example, a flattened boat conformation was confirmed with a puckering parameter Q = 0.224 Å .

Advanced: How do intermolecular interactions influence crystal packing?

Methodological Answer:
Crystal packing is driven by π-π stacking (3.8–4.2 Å between aromatic rings) and van der Waals interactions. For pyridopyrimidines, the dihedral angle between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) dictates packing efficiency. Hirshfeld surface analysis quantifies contact contributions (e.g., H···O contacts: 25% of total surface) .

Advanced: What challenges arise in synthesizing metal complexes with pyridopyrimidine ligands?

Methodological Answer:
Coordination requires optimizing pH and solvent polarity. For example, a nickel(II) complex with a pyridopyrimidine carboxylate ligand was synthesized in aqueous ethanol (pH 6–7). SCXRD revealed a distorted octahedral geometry with Ni—O/N bond lengths of 2.05–2.12 Å .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.